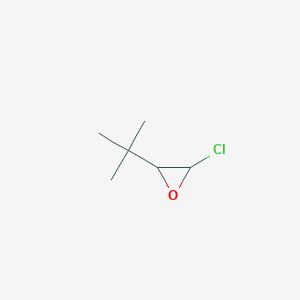
2-Tert-butyl-3-chlorooxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-chlorooxirane is a chemical compound belonging to the class of oxiranes, also known as epoxides. This compound features a three-membered ring structure with an oxygen atom and a chlorine atom attached to adjacent carbon atoms. The presence of the tert-butyl group adds steric hindrance, influencing the reactivity and stability of the molecule.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of tert-butyl ethylene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Halogenation and Cyclization: Another approach is the halogenation of tert-butyl alcohol followed by cyclization to form the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale epoxidation reactions using robust and scalable catalysts. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the cleavage of the oxirane ring to form diols.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous or alcoholic solutions with nucleophiles such as amines or thiols.
Major Products Formed:
Diols: Resulting from the cleavage of the oxirane ring.
Alcohols: From reduction reactions.
Substituted Oxiranes: From nucleophilic substitution.
Applications De Recherche Scientifique
2-Tert-butyl-3-chlorooxirane finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Employed in the production of polymers and resins due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 2-tert-butyl-3-chlorooxirane exerts its effects involves the interaction with molecular targets and pathways. The oxirane ring can open under nucleophilic attack, leading to the formation of various intermediates and products. The tert-butyl group influences the steric environment, affecting the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
2-Tert-butyl-2-chlorooxirane: Similar structure but different position of chlorine.
2-Tert-butyl-3-methyloxirane: Similar oxirane ring but with a methyl group instead of chlorine.
Uniqueness: 2-Tert-butyl-3-chlorooxirane is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other oxiranes. The presence of the tert-butyl group provides steric hindrance, making it distinct in its chemical behavior.
Propriétés
Formule moléculaire |
C6H11ClO |
|---|---|
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
2-tert-butyl-3-chlorooxirane |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8-4/h4-5H,1-3H3 |
Clé InChI |
IYILYLSXJIVJMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















